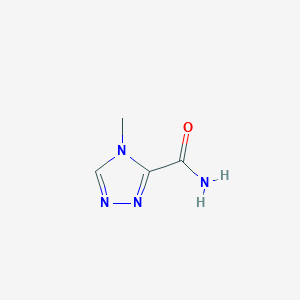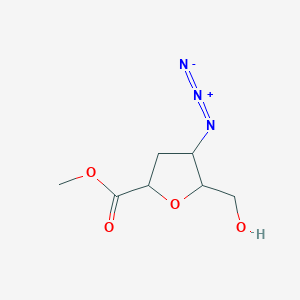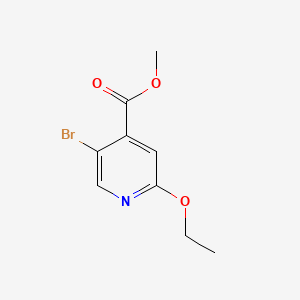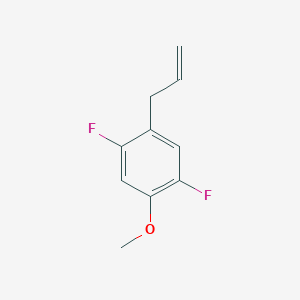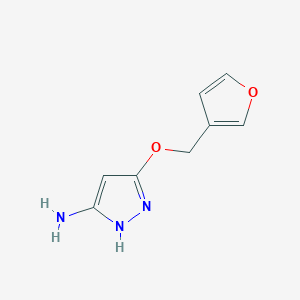
5-(3-furylmethoxy)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- is a heterocyclic compound that features a pyrazole ring substituted with an amine group at the 3-position and a furanylmethoxy group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Métodos De Preparación
The synthesis of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a furanylmethoxy-substituted reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- can be compared with other similar compounds, such as:
3-Aminopyrazole: A precursor in the synthesis of various heterocyclic compounds, known for its versatility in organic synthesis.
5-Aminopyrazole: Another related compound with similar applications in medicinal chemistry and organic synthesis.
Furanylmethoxy-substituted pyrazoles: Compounds with similar structural features, used in various chemical and biological research applications.
The uniqueness of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
3-(furan-3-ylmethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-8(11-10-7)13-5-6-1-2-12-4-6/h1-4H,5H2,(H3,9,10,11) |
Clave InChI |
IHNPUHXLPRZSNG-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1COC2=NNC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
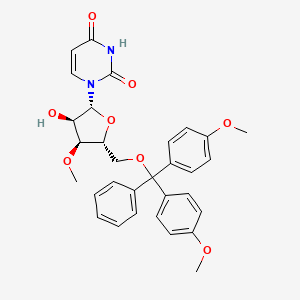



![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)

